8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The unique structure of this compound, which includes a spirocyclic framework, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods often optimize these steps to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.
Scientific Research Applications
8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar compounds to 8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione include other pyrazolo[1,5-a]pyrimidines and spirocyclic compounds. These compounds share structural similarities but differ in their functional groups and specific applications. For example:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds are known for their anticancer and antimicrobial activities.
Spirocyclic compounds: These are often used in drug design due to their unique three-dimensional structures, which can enhance binding affinity and selectivity.
The uniqueness of this compound lies in its combination of a pyrazolo[1,5-a]pyrimidine core with a spirocyclic framework, providing a versatile scaffold for various applications.
Properties
IUPAC Name |
8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-9-8-11(20-10(16-9)2-5-15-20)19-6-3-14(4-7-19)12(21)17-13(22)18-14/h2,5,8H,3-4,6-7H2,1H3,(H2,17,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBBMVQXNLIIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC4(CC3)C(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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